(S)-N-(2-(1-(Chloromethyl)-5-hydroxy-2,3-dihydro-1H-benzo[e]indole-3-carbonyl)-1H-indol-5-yl)-5-(3-mercaptopropanamido)-1H-indole-2-carboxamide

Catalog No.
S11193870
CAS No.
M.F
C34H28ClN5O4S
M. Wt
638.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N-(2-(1-(Chloromethyl)-5-hydroxy-2,3-dihydro-1...

Product Name

(S)-N-(2-(1-(Chloromethyl)-5-hydroxy-2,3-dihydro-1H-benzo[e]indole-3-carbonyl)-1H-indol-5-yl)-5-(3-mercaptopropanamido)-1H-indole-2-carboxamide

IUPAC Name

N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-5-(3-sulfanylpropanoylamino)-1H-indole-2-carboxamide

Molecular Formula

C34H28ClN5O4S

Molecular Weight

638.1 g/mol

InChI

InChI=1S/C34H28ClN5O4S/c35-16-20-17-40(29-15-30(41)23-3-1-2-4-24(23)32(20)29)34(44)28-14-19-12-22(6-8-26(19)39-28)37-33(43)27-13-18-11-21(5-7-25(18)38-27)36-31(42)9-10-45/h1-8,11-15,20,38-39,41,45H,9-10,16-17H2,(H,36,42)(H,37,43)/t20-/m1/s1

InChI Key

ZASLXALGERLDLT-HXUWFJFHSA-N

Canonical SMILES

C1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)CCS)C=C(C7=CC=CC=C72)O)CCl

Isomeric SMILES

C1[C@H](C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)CCS)C=C(C7=CC=CC=C72)O)CCl

The compound (S)-N-(2-(1-(Chloromethyl)-5-hydroxy-2,3-dihydro-1H-benzo[e]indole-3-carbonyl)-1H-indol-5-yl)-5-(3-mercaptopropanamido)-1H-indole-2-carboxamide is a complex organic molecule characterized by multiple heterocyclic structures and functional groups. It features a benzo[e]indole core, which is known for its biological activity, particularly in medicinal chemistry. The presence of chloromethyl and mercaptopropanamido groups suggests potential reactivity that could be exploited for further chemical modifications or biological interactions.

The synthesis of this compound likely involves several key reactions:

  • Formation of the Indole Framework: The indole structure can be synthesized via cyclization reactions involving aniline derivatives and α,β-unsaturated carbonyl compounds.
  • Chloromethylation: The introduction of the chloromethyl group may involve the reaction of a suitable indole precursor with chloromethyl methyl ether or similar reagents.
  • Amide Bond Formation: The mercaptopropanamido group is introduced through amide coupling reactions, possibly using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
  • Hydroxylation: Hydroxyl groups can be introduced via oxidation reactions, potentially utilizing reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Properties: Many indole derivatives are known to inhibit cancer cell proliferation by interfering with various cellular pathways.
  • Antimicrobial Activity: The presence of sulfur-containing groups (like mercaptopropanamido) can enhance antimicrobial properties due to their ability to disrupt microbial membranes or inhibit essential enzymes.
  • Anti-inflammatory Effects: Indoles are frequently studied for their anti-inflammatory effects, which may be relevant for therapeutic applications in chronic inflammatory diseases.

The synthesis methods for this compound may include:

  • Multicomponent Reactions (MCRs): These reactions allow for the simultaneous assembly of multiple components into a single product, which is efficient for constructing complex molecules.
  • One-Pot Synthesis: This approach simplifies the process by combining several reaction steps into one vessel, reducing time and increasing yield.
  • Conventional Organic Synthesis Techniques: Standard techniques such as refluxing, stirring under inert atmosphere, and purification via chromatography are likely employed throughout the synthesis process.

The potential applications of this compound include:

  • Pharmaceutical Development: Due to its unique structure and potential biological activities, it may serve as a lead compound in drug discovery programs targeting cancer or infectious diseases.
  • Research Reagent: It could be used in biochemical assays to study indole derivatives' mechanisms of action.
  • Chemical Probe: The compound may act as a probe in cellular studies to elucidate specific pathways influenced by indole derivatives.

Interaction studies would typically focus on:

  • Protein Binding Studies: Assessing how the compound interacts with specific proteins involved in disease pathways.
  • Receptor Binding Affinity: Evaluating the affinity of the compound for various receptors that are implicated in cancer or inflammation.
  • Mechanistic Studies: Understanding how this compound affects cellular processes at a molecular level, potentially using techniques like molecular docking or surface plasmon resonance.

Several compounds share structural similarities with (S)-N-(2-(1-(Chloromethyl)-5-hydroxy-2,3-dihydro-1H-benzo[e]indole-3-carbonyl)-1H-indol-5-yl)-5-(3-mercaptopropanamido)-1H-indole-2-carboxamide. These include:

  • Indomethacin – A nonsteroidal anti-inflammatory drug (NSAID) that shares the indole structure and exhibits anti-inflammatory properties.
  • Carboplatin – A platinum-based chemotherapeutic agent that interacts with DNA, showcasing similarities in anticancer activity.
  • Sunitinib – A tyrosine kinase inhibitor used in cancer treatment that contains a complex heterocyclic structure similar to indoles.

Unique Features

The uniqueness of the target compound lies in its specific combination of functional groups, particularly the mercaptopropanamido moiety and the chloromethyl substitution on the benzo[e]indole framework, which may confer distinct biological properties not present in other similar compounds.

This detailed analysis provides insights into the chemical nature, synthetic pathways, potential applications, and comparative context of (S)-N-(2-(1-(Chloromethyl)-5-hydroxy-2,3-dihydro-1H-benzo[e]indole-3-carbonyl)-1H-indol-5-yl)-5-(3-mercaptopropanamido)-1H-indole-2-carboxamide within medicinal chemistry research.

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

6

Exact Mass

637.1550533 g/mol

Monoisotopic Mass

637.1550533 g/mol

Heavy Atom Count

45

Dates

Last modified: 08-08-2024

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